molecular formula C6H8N4O B13845186 4,5-Diaminopyridine-3-carboxamide

4,5-Diaminopyridine-3-carboxamide

Cat. No.: B13845186
M. Wt: 152.15 g/mol
InChI Key: AKJWTSXLOIMLBZ-UHFFFAOYSA-N
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Description

4,5-Diaminopyridine-3-carboxamide is a heterocyclic organic compound with the molecular formula C6H8N4O It is a derivative of pyridine, featuring two amino groups at positions 4 and 5, and a carboxamide group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diaminopyridine-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 2,3-dichloropyridine.

    Amination: The dichloropyridine undergoes nucleophilic substitution with ammonia or an amine to introduce amino groups at positions 4 and 5.

    Carboxylation: The intermediate product is then subjected to carboxylation reactions to introduce the carboxamide group at position 3.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

4,5-Diaminopyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4,5-Diaminopyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5-Diaminopyridine-3-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s amino and carboxamide groups play crucial roles in these interactions, forming hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diaminopyridine: Similar structure but lacks the carboxamide group.

    4,5-Diaminopyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

    3,4-Diaminopyridine: Amino groups are at different positions.

Uniqueness

4,5-Diaminopyridine-3-carboxamide is unique due to the presence of both amino groups and a carboxamide group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

4,5-diaminopyridine-3-carboxamide

InChI

InChI=1S/C6H8N4O/c7-4-2-10-1-3(5(4)8)6(9)11/h1-2H,7H2,(H2,8,10)(H2,9,11)

InChI Key

AKJWTSXLOIMLBZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)N)N)C(=O)N

Origin of Product

United States

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